2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride
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Overview
Description
2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride is a complex organic compound characterized by the presence of multiple nitrogen and oxygen atoms. This compound is known for its significant solubility in various organic solvents and water, making it versatile for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride involves the reaction of 1,4,7-triazonane with 2-chloroethanol under controlled conditions. The reaction typically requires a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) and is carried out at a temperature range of 0-25°C. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The nitrogen atoms in the triazonane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazonane derivatives, ketones, aldehydes, and amines .
Scientific Research Applications
2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as a drug intermediate.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the synthesis of high-performance polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride involves its interaction with specific molecular targets. The hydroxyl and triazonane groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4,7-Triazonane-1,4,7-triol: Similar structure but with additional hydroxyl groups.
2-(2-Hydroxyethyl)piperazine: Contains a piperazine ring instead of a triazonane ring.
1,4,7-Triazonane-1,4-diol: Lacks the hydroxyethyl group.
Uniqueness
2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride is unique due to its specific combination of hydroxyl and triazonane groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)-1,4,7-triazonan-1-yl]ethanol;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O2.3ClH/c14-9-7-12-3-1-11-2-4-13(6-5-12)8-10-15;;;/h11,14-15H,1-10H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDGLBWIXLIYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1)CCO)CCO.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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